2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile
Overview
Description
2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile is a useful research compound. Its molecular formula is C25H20F3N3O2 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Research has shown the development of new synthetic methodologies involving related compounds, which could provide a foundation for the synthesis and application of 2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile:
- A study by Morales-Salazar et al. (2022) described the synthesis of a new polyheterocyclic compound through a one-pot process involving a cascade of reactions, highlighting innovative approaches to complex molecular synthesis that might be applicable to the target compound Morales-Salazar et al., 2022.
- Zhou et al. (2017) investigated the mechanism of C–H cyanation of 2-phenylpyridine, a process that could be relevant for modifying the target compound's chemical structure or introducing functional groups Zhou et al., 2017.
Potential Biological Activities
While direct applications in biological systems were not identified for the specific compound, research on structurally related molecules suggests potential areas of interest:
- Ji et al. (2018) synthesized and evaluated a compound with a morpholino group and trifluoromethylphenyl moiety for antitumor activity, suggesting that compounds with similar structural features might possess biological activities worth exploring Ji et al., 2018.
Chemical Transformations and Reactivity
Studies on chemical transformations of related compounds provide insights into the reactivity and potential chemical applications of this compound:
- Dyachenko (2005) explored cyclocondensation reactions involving isovaleric aldehyde and various CH acids, demonstrating the versatility of reactions that might be applicable to the synthesis or modification of the target compound Dyachenko, 2005.
Properties
IUPAC Name |
2-[2-benzoyl-5-(trifluoromethyl)pyridin-3-yl]-2-morpholin-4-yl-2-phenylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2/c26-25(27,28)20-15-21(22(30-16-20)23(32)18-7-3-1-4-8-18)24(17-29,19-9-5-2-6-10-19)31-11-13-33-14-12-31/h1-10,15-16H,11-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAVZCYIJKWYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CC=C2)C3=C(N=CC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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